molecular formula C14H14O5S2 B1293672 p-Toluenesulfonic anhydride CAS No. 4124-41-8

p-Toluenesulfonic anhydride

Cat. No. B1293672
CAS RN: 4124-41-8
M. Wt: 326.4 g/mol
InChI Key: PDVFSPNIEOYOQL-UHFFFAOYSA-N
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Description

p-Toluenesulfonic anhydride is a derivative of toluenesulfonic acid, which is widely used in organic synthesis due to its strong acid properties. It is often employed as a catalyst, a reagent, or a scavenger in various chemical reactions.

Synthesis Analysis

The synthesis of p-toluenesulfonic anhydride-related compounds can be achieved through different methods. For instance, the use of polymer-supported p-toluenesulfonic acid has been documented as an effective and eco-friendly isocyanide scavenger, which simplifies workup and purification processes in organic transformations . Another study describes a p-toluenesulfonic acid-mediated "on-water" protocol for synthesizing thiadiazolo[2,3-b]quinazolinones, showcasing the acid's role in facilitating multicomponent reactions under mild conditions .

Molecular Structure Analysis

Quantum chemical studies have been conducted on p-toluenesulfonic acid and its anion, providing insights into the molecular structure and stability of these species. The research includes full geometry optimizations and harmonic vibrational analyses, which help in understanding the molecular interactions and the interpretation of vibrational spectra .

Chemical Reactions Analysis

p-Toluenesulfonic anhydride and its derivatives participate in a variety of chemical reactions. For example, sodium p-toluenesulfinate reacts with acyl chlorides to form different products, including p-toluenesulfinyl chloride and sodium p-toluenesulfonate . The acid-catalyzed synthesis of tetracyclic 1,2-dihydroquinolines represents another application, demonstrating the catalyst's versatility and regioselectivity . Additionally, p-toluenesulfonic acid has been used to catalyze a three-component Ugi-type reaction for the synthesis of α-amino amides and amidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-toluenesulfonic anhydride derivatives are crucial for their application in various chemical processes. For instance, the degradation of bisphenol A diglycidyl ether networks by p-toluenesulfonic-acetic anhydride has been studied, revealing the cleavage of carbon-oxygen ether bonds, benzene-carbon bonds, and ester bonds under optimized conditions . The reactivity of toluenesulfinic acid with trimethylacetyl chloride to form a mixed anhydride has also been explored, leading to the preparation of sulfinate esters and allylic sulfones .

Scientific Research Applications

Organic Synthesis

  • Reactions with Acyl Chlorides : p-Toluenesulfonic anhydride reacts with acetyl chloride to form various compounds like acetic anhydride, p-toluenesulfinyl chloride, and thiolsulfonate. This study suggests a mixed anhydride of sulfinic acid and carboxylic acid as an intermediate (Kobayashi, 1966).

Chemistry of Cyclodextrins

  • Synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin : p-Toluenesulfonic anhydride is used in the synthesis of mono-6-deoxy-6-(O-p-toluenesulfonyl)-β-cyclodextrin, offering a high yield. This illustrates its role in modifying cyclodextrins (Zhong, Byun, Bittman, 1998).

Polymer Chemistry

  • Degradation of Epoxy Networks : p-Toluenesulfonic-acetic anhydride effectively degrades bisphenol A diglycidyl ether/methyl tetrahydrophthalic anhydride networks. It is significant for understanding the chemical degradation of such polymers (Lei et al., 2016).

Catalysis

  • Catalyst for Synthesis of Piperidines : p-Toluenesulfonic acid monohydrate is used as a catalyst in the synthesis of highly functionalized piperidines, highlighting its catalytic capabilities (Sajadikhah et al., 2012).

Electrochemistry

  • Polyaniline Films on Mild Steel : p-Toluenesulfonic acid is used in electrosynthesis of polyaniline films on mild steel, indicating its potential in corrosion protection and material science (Camalet et al., 1998).

Safety And Hazards

P-Toluenesulfonic anhydride causes severe skin burns and eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(4-methylphenyl)sulfonyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S2/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVFSPNIEOYOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194160
Record name Toluene-p-sulphonic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Toluenesulfonic anhydride

CAS RN

4124-41-8
Record name p-Toluenesulfonic anhydride
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Record name Toluene-p-sulphonic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toluene-p-sulphonic anhydride
Source EPA DSSTox
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Record name Toluene-p-sulphonic anhydride
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Synthesis routes and methods

Procedure details

50.0 g (260 mmol) of p-toluenesulphonic acid monohydrate were suspended in 140 g of methylcyclohexane and heated to 50° C. with stirring. 99.9 g (831 mmol, 3.2 equivalents [eq.]) of thionyl chloride were then added dropwise over a period of 75 minutes at such a rate that moderate gas evolution was observed. After addition had ended, the mixture was stirred at 50° C. for a further 1 h. 20.1 g of excess thionyl chloride were then distilled off at a bottom temperature of 96° C. The residue was cooled to 5° C. and stirred at this temperature for 1 h. The precipitated solid was filtered off and washed with 50 ml of methylcyclohexane. After drying under reduced pressure, 22.2 g (52% of theory) of p-toluenesulphonic anhydride were isolated.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
99.9 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
496
Citations
DN Kevill, ZH Ryu - Journal of Physical Organic Chemistry, 2013 - Wiley Online Library
… For the p-toluenesulfonic anhydride, with the same leaving … for either acetyl chloride or p-toluenesulfonic anhydride. A portion of … are 1.35 for the p-toluenesulfonic anhydride, 1.15 for the …
Number of citations: 6 onlinelibrary.wiley.com
L Field - Journal of the American Chemical Society, 1952 - ACS Publications
The anhydrides of benzene-and^-toluenesulfonic acid were prepared in yields of about 50% by a novel method using phosphorus pentoxide, which appears to be superior in certain …
Number of citations: 74 pubs.acs.org
MH Karger, Y Mazur - Journal of the American Chemical Society, 1968 - ACS Publications
… The product, containing 0-10% p-toluenesulfonic acid and 5-20% p-toluenesulfonic anhydride (whose proportion depended upon the reaction temperature3b), could be used without …
Number of citations: 49 pubs.acs.org
Y Mazur, MH Karger - The Journal of Organic Chemistry, 1971 - ACS Publications
… rapid catalytic effect is observed in oxygenated solvents; acetyl ptoluenesulfonic anhydride … Under the terms of this reaction p-toluenesulfonic anhydride should not decompose in the …
Number of citations: 88 pubs.acs.org
MM Khodaei, E Nazari - Journal of the Iranian Chemical Society, 2012 - Springer
… shown in Schemeá1 (path a), when 1 equivalent of Tf 2 O was applied to promote I for the sulfonylation of mesitylene, no sulfone product was observed, but p-toluenesulfonic anhydride …
Number of citations: 7 link.springer.com
RF Smith, TA Craig, TC Rosenthal… - The Journal of Organic …, 1976 - ACS Publications
… The latter results may be accounted for by disproportionation5 of 3 to p-toluenesulfonic anhydride and benzoic anhydride followed by selective hydrolysis of p-toluenesulfonic anhydride …
Number of citations: 6 pubs.acs.org
L Pan, R LoBrutto, G Zhou - Talanta, 2006 - Elsevier
… qualify p-toluenesulfonic anhydride as a suitable raw material. In this case, p-toluenesulfonic anhydride is … The level of p-toluenesulfonic acid in p-toluenesulfonic anhydride needs to be …
Number of citations: 7 www.sciencedirect.com
Y Mazur, MH Karger - The Journal of Organic Chemistry, 1971 - ACS Publications
… gave only p-toluenesulfonic anhydride. … Work-up in the usual manner gave only p-toluenesulfonic anhydride. Mesitylene and Acetyl p-Toluenesulfonate (2).—Mesitylene (1.20 g, 10 …
Number of citations: 21 pubs.acs.org
DN Kevill, ZH Ryu - Journal of Chemical Research, 2007 - journals.sagepub.com
… The specific rates of solvolysis of benzenesulfonic anhydride (1) and p-toluenesulfonic anhydride (2) have been measured conductometrically at –10C in 34 solvents for 1 and 33 …
Number of citations: 3 journals.sagepub.com
JP Issa, CS Bennett - Journal of the American Chemical Society, 2014 - ACS Publications
… Here we show that p-toluenesulfonic anhydride activates 2-deoxy-sugar hemiacetals in situ as electrophilic species, which react stereoselectively with nucleophilic acceptors to produce …
Number of citations: 134 pubs.acs.org

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